4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Description
Chemical Structure:
This compound belongs to the pyrrolo[1,2-a]quinazoline class, characterized by a bicyclic framework fused with a quinazoline core. The 4-position is substituted with a benzyl group (C₆H₅CH₂), while the 3a-position features a carboxylic acid (-COOH). The structure integrates a lactam ring (1,5-dioxo) and a tetrahydroquinazoline system, conferring rigidity and polarity .
Synthesis:
The compound is synthesized via chemoselective decarboxylation of anthranyl hydrazides derived from cyclohexene dicarboxylic acids. Pyridine is the optimal solvent for this reaction, avoiding competing pathways observed in acetic acid or DMF .
Properties
IUPAC Name |
4-benzyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16-10-11-19(18(24)25)20(12-13-6-2-1-3-7-13)17(23)14-8-4-5-9-15(14)21(16)19/h1-9H,10-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCHGDJCSLRYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C(=O)C3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid typically involves a multi-step organic synthesis process. Key steps include the formation of the quinazoline core, introduction of the benzyl group, and addition of the carboxylic acid functionality. Commonly, starting materials such as 2-aminobenzamide and benzaldehyde are utilized, involving condensation, cyclization, and oxidation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial synthesis requires optimization for yield and purity. Batch reactors and continuous flow systems may be used to scale up production. Key considerations include reaction time, solvent selection, and purification steps like recrystallization or chromatography to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various reactions, including:
Oxidation: : Can be oxidized to form quinazoline derivatives.
Reduction: : Reduction typically targets the ketone groups.
Substitution: : Electrophilic aromatic substitution at the benzyl moiety.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO₄).
Reduction: : Hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Halogenating agents (e.g., bromine) for electrophilic substitution.
Major Products Formed
Oxidized quinazoline derivatives.
Reduced alcohol or hydrocarbon derivatives.
Substituted benzyl compounds.
Scientific Research Applications
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is utilized in various research fields:
Chemistry: : As a precursor or intermediate in organic synthesis.
Biology: : Studies on enzyme inhibition and binding interactions.
Industry: : Use in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA. The benzyl group may enhance binding affinity, while the quinazoline core participates in crucial biochemical interactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~330–340 g/mol (estimated based on analogs).
- logP : Predicted to be ~2.0–2.5 (benzyl group increases hydrophobicity).
- Hydrogen Bonding: 1 donor (carboxylic acid), 6 acceptors (quinazoline lactam, carboxylic acid).
Structural and Functional Group Variations
The 4-substituent and stereochemistry critically influence physicochemical and biological properties. Below is a comparative analysis with analogs (data collated from multiple sources):
*Predicted values based on structural analogs.
Biological Activity
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a complex organic compound belonging to the quinazoline family. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial properties, and cytotoxicity.
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.35 g/mol
- CAS Number : 852706-19-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in bacterial metabolism and proliferation.
- Receptor Modulation : It may modulate receptor functions that are crucial for cellular signaling pathways.
- Nucleic Acid Interaction : The compound can bind to DNA/RNA structures, potentially affecting gene expression and replication processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the findings from relevant studies:
These results indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The following table presents the IC50 values against HepG2 liver cancer cells:
| Compound | IC50 (µg/mL) |
|---|---|
| 4-benzyl derivative | 15.3 |
| Control | >37 |
The IC50 value indicates moderate cytotoxicity; however, it remains significantly higher than its MIC values against various bacterial strains. This suggests that while the compound exhibits antibacterial properties, it may also pose risks in terms of toxicity at higher concentrations.
Case Studies
Several case studies have investigated derivatives of quinazoline compounds similar to this compound. These studies have focused on:
- Antibacterial Activity : Research has shown that modifications in the quinazoline core can enhance antibacterial potency against resistant strains like MRSA.
- Mechanistic Insights : Studies have elucidated the binding interactions between quinazoline derivatives and bacterial enzymes such as dihydrofolate reductase (DHFR), revealing their potential as selective inhibitors.
Q & A
Q. What are the key synthetic routes for 4-benzyl-1,5-dioxo-pyrrolo[1,2-a]quinazoline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using Grignard reagents or nucleophilic substitutions. For example, 3-(pyrrol-1-yl)-1-propylamine reacts with (1-hydroxymethyl)benzotriazole in chloroform under acidic conditions (e.g., p-TsOH), followed by substitution with benzyl Grignard reagents to introduce the benzyl group . Key optimizations include:
- Temperature : Reactions are typically performed at 0°C initially, then warmed to room temperature.
- Solvent : Dry THF or CHCl₃ ensures stability of intermediates.
- Catalysts : p-TsOH (0.2 eq) accelerates condensation .
- Purification : Silica gel chromatography (hexane/EtOAc gradients) yields >90% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the quinazoline carbonyl (δ 170–175 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
- IR Spectroscopy : Stretching frequencies for carbonyl groups (1699 cm⁻¹) confirm lactam and carboxylic acid moieties .
Q. What are common challenges in purifying this compound, and how are they resolved?
- Methodological Answer : Challenges include low solubility in polar solvents and byproduct formation (e.g., unreacted benzotriazole intermediates). Solutions:
- Chromatography : Use silica gel with stepwise elution (e.g., 7:1 to 3:1 hexane/EtOAc) to separate closely related impurities .
- Recrystallization : Ethanol/water mixtures improve crystal purity for X-ray diffraction studies .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, particularly for diastereomeric intermediates?
- Methodological Answer : Diastereoselectivity is influenced by:
- Chiral Auxiliaries : Benzotriazole acts as a leaving group, enabling nucleophilic substitution with Grignard reagents to favor specific configurations .
- Reaction Conditions : Low temperatures (0°C) stabilize transition states, reducing racemization .
- Catalytic Asymmetric Methods : Amberlyst-15 resin has been used to enhance enantiomeric excess in related tetrahydroquinazoline systems .
Q. What contradictions exist in reported biological activities of this compound, and how can they be reconciled?
- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ variations across cancer cell lines) may arise from:
- Assay Conditions : Differences in serum concentration or incubation time (e.g., 24 vs. 48 hours) .
- Solubility Artifacts : DMSO stock solutions >1% can inhibit cell growth; use ≤0.1% DMSO for in vitro testing .
- Metabolic Stability : Liver microsome studies (e.g., human vs. murine) reveal species-specific degradation rates .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Scale-up requires:
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of benzotriazole intermediates) .
- Catalyst Recycling : Amberlyst-15 can be reused ≥5 times without significant loss in yield for multi-gram syntheses .
- In-line Analytics : HPLC monitoring detects impurities early, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
